

An In-Depth Technical Guide to 4-Boc-3-Carboxymethylmorpholine

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Compound of Interest

Compound Name: 4-Boc-3-Carboxymethylmorpholine

Cat. No.: B1291444

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Introduction

4-Boc-3-carboxymethylmorpholine, systematically known as tert-butyl 3-(carboxymethyl)morpholine-4-carboxylate, is a chiral synthetic building block that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its unique structural features, combining a morpholine scaffold with a protected carboxylic acid functionality, make it a versatile intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in the development of novel therapeutic agents, particularly for central nervous system (CNS) disorders and as an enzyme inhibitor.

Chemical Properties and Data

4-Boc-3-carboxymethylmorpholine is a non-naturally occurring compound that serves as a valuable intermediate in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and allows for controlled reactivity during synthetic transformations. The morpholine ring system is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.^{[1][2]}

Property	Data	Reference
IUPAC Name	tert-butyl 3-(carboxymethyl)morpholine-4-carboxylate	N/A
Synonyms	(R)-4-Boc-3-morpholineacetic acid, (S)-4-Boc-3-morpholineacetic acid, (R)-N-Boc-3-carboxymethyl-morpholine	
CAS Number	859155-89-8	[3]
Molecular Formula	C ₁₁ H ₁₉ NO ₅	[3]
Molecular Weight	245.27 g/mol	[3]
Appearance	Solid	[4]
Purity	≥95%	[3]

Experimental Protocols

Synthesis of (S)-4-Boc-3-carboxymethylmorpholine

While a specific protocol for **4-Boc-3-carboxymethylmorpholine** is not readily available in public literature, a representative synthesis for a structurally related compound, (S)-3-morpholinyl carboxylic acid, provides a viable synthetic strategy starting from L-serine.[5] This multi-step synthesis involves the formation of a morpholine ring system followed by appropriate functional group manipulations.

Step 1: Synthesis of L-serine tert-butyl ester

- Dissolve L-serine (10.5 g) in 20 mL of tert-butyl acetate.
- At 5 °C, slowly add 5 mL of an aqueous solution containing 3 g of perchloric acid.
- Slowly warm the reaction mixture to 50-60 °C and stir for 8 hours.

- After completion, wash the reaction mixture with 10 mL of water and 10 mL of ammonium chloride solution.
- Combine the aqueous layers and adjust the pH to 9-10 with potassium carbonate.
- Extract the product with dichloromethane (3 x 100 mL).
- Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the L-serine tert-butyl ester.[5]

Step 2: Synthesis of N-chloroacetyl-L-serine tert-butyl ester

- Dissolve the L-serine tert-butyl ester in dichloromethane.
- At 0-10 °C, add a dichloromethane solution of chloroacetyl chloride dropwise.
- Allow the reaction to warm to room temperature and stir until completion.
- Work up the reaction by washing with water and brine.
- Dry the organic layer and concentrate to obtain the N-chloroacetylated product.[5]

Step 3: Cyclization to (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester

- Dissolve the N-chloroacetyl-L-serine tert-butyl ester in toluene.
- Add a toluene solution of sodium ethoxide dropwise to effect cyclization.
- Monitor the reaction by thin-layer chromatography.
- Upon completion, quench the reaction and perform an aqueous workup to isolate the cyclic product.[5]

Step 4: Reduction to (S)-3-morpholinyl carboxylic acid tert-butyl ester

- Dissolve the (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester in methanol.
- Successively add aluminum trichloride and sodium borohydride to reduce the amide carbonyl.

- After the reaction is complete, carefully quench the excess reducing agent and work up to isolate the morpholine derivative.[5]

Step 5: N-Boc Protection

A standard procedure for N-Boc protection would be employed.

- Dissolve the synthesized morpholine derivative in a suitable solvent such as dichloromethane.
- Add di-tert-butyl dicarbonate ((Boc)₂O) and a base, such as triethylamine.
- Stir the reaction at room temperature until completion.
- Perform an aqueous workup and purify by column chromatography to yield the final N-Boc protected product.

Step 6: Elaboration of the Carboxymethyl Side Chain

Further synthetic steps would be required to introduce the carboxymethyl group at the 3-position. This could potentially be achieved through alkylation of an appropriate precursor.

General Protocol for Enzyme Inhibition Assay

Given that **4-Boc-3-carboxymethylmorpholine** derivatives are explored as enzyme inhibitors, a general protocol for an enzyme inhibition assay is provided below. This protocol would be adapted based on the specific enzyme target.[6][7][8]

- Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme and its corresponding substrate in an appropriate assay buffer.
- Inhibitor Preparation: Prepare a series of dilutions of the test compound (synthesized from **4-Boc-3-carboxymethylmorpholine**) in the assay buffer.
- Assay Procedure:
 - In a microplate, add the enzyme solution.

- Add the test compound dilutions to the wells. A control with buffer only (no inhibitor) should be included.
- Pre-incubate the enzyme and inhibitor for a defined period.
- Initiate the enzymatic reaction by adding the substrate.
- Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
- Data Analysis:
 - Calculate the initial reaction rates for each inhibitor concentration.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

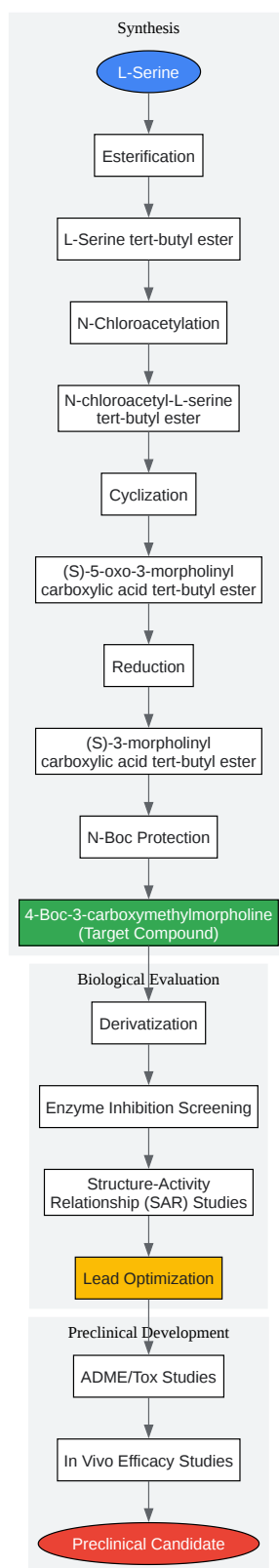
Applications in Drug Discovery and Development

The morpholine moiety is a key structural feature in many CNS-active drugs due to its ability to improve properties such as brain permeability and metabolic stability.^{[1][2][9]} **4-Boc-3-carboxymethylmorpholine** serves as a valuable starting material for the synthesis of novel compounds targeting CNS disorders. The carboxylic acid functionality allows for the introduction of various pharmacophores through amide bond formation or other coupling reactions, enabling the exploration of structure-activity relationships (SAR).

Derivatives of this compound are investigated as potential inhibitors of various enzymes. The morpholine scaffold can interact with the active site of enzymes, while the side chain can be modified to enhance potency and selectivity.^[6]

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow from the synthesis of **4-Boc-3-carboxymethylmorpholine** to its evaluation as a potential drug candidate.



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Caption: General workflow for the synthesis and evaluation of **4-Boc-3-carboxymethylmorpholine** derivatives.

This in-depth guide provides a foundational understanding of **4-Boc-3-carboxymethylmorpholine** for researchers and professionals in the field of drug development. The provided synthetic strategies and evaluation protocols offer a starting point for the exploration of this versatile building block in the quest for novel therapeutics.

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